molecular formula C20H23N3O3S B2878219 (E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235679-97-6

(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2878219
CAS No.: 1235679-97-6
M. Wt: 385.48
InChI Key: SAGJAELJKKXKKL-VOTSOKGWSA-N
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Description

The compound “(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core structure includes:

  • A 1-methyl-2-oxo-1,2-dihydropyridine moiety, which is a six-membered aromatic ring with keto and methyl substituents. This group is known for its role in modulating electronic and steric properties in medicinal chemistry.
  • A piperidin-4-ylmethyl linker, which connects the dihydropyridine unit to an acrylamide group. Piperidine rings are often employed to enhance conformational rigidity and bioavailability.
  • The E-configuration of the acrylamide double bond is critical for maintaining planarity and binding affinity.

Properties

IUPAC Name

(E)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-22-10-2-5-17(19(22)25)20(26)23-11-8-15(9-12-23)14-21-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,21,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJAELJKKXKKL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with other acrylamide- and heterocycle-containing molecules. Below is a comparative analysis based on structural analogs and their reported properties:

Compound Name Key Structural Differences Reported Properties Reference
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) - Nitrophenyl substituent instead of dihydropyridine-piperidine
- Propylamine side chain
Exhibits moderate cytotoxicity in cancer cell lines; synthesis via oxazolone intermediates .
Generic acrylamide-thiophene derivatives - Lack of piperidine-dihydropyridine fusion
- Variable substituents on acrylamide
Often show improved solubility but reduced target selectivity due to conformational flexibility.

Conformational Analysis

  • Ring Puckering : The piperidine ring in the target compound likely adopts a chair conformation due to steric constraints from the dihydropyridine-carbonyl group. This contrasts with similar compounds lacking fused rings, where boat or twist-boat conformations are observed .

Hypothetical Bioactivity

While direct data are unavailable, the dihydropyridine-piperidine motif is associated with kinase inhibition (e.g., CDK or JAK inhibitors), and the thiophene-acrylamide group may confer selectivity for cysteine-rich active sites. Comparatively, compound 5112’s nitrophenyl group may reduce cell permeability due to increased polarity .

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